3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound known for its unique spirocyclic structure. This compound features a fusion of multiple aromatic rings and heterocycles, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,4-c]pyrrole core, followed by the introduction of the spirocyclic indene moiety. Key steps include:
Formation of the Furo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a diketone.
Spirocyclization: The spirocyclic structure is formed by reacting the furo[3,4-c]pyrrole intermediate with an indene derivative under acidic or basic conditions.
Functional Group Introduction: Chlorination and methylation are introduced at specific positions using reagents like thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery.
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic properties. Its derivatives have shown promise in preclinical studies as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
- 3-(4-bromophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
- 3-(4-methylphenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(2,3-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific substitution pattern and spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C28H20ClNO5 |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(2,3-dimethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C28H20ClNO5/c1-14-6-5-9-20(15(14)2)30-26(33)21-22(27(30)34)28(35-23(21)16-10-12-17(29)13-11-16)24(31)18-7-3-4-8-19(18)25(28)32/h3-13,21-23H,1-2H3 |
InChI Key |
YZBWQPDPHWSKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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